molecular formula C18H14BrN3O3S B4869353 Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B4869353
M. Wt: 432.3 g/mol
InChI Key: CELXXJOSHIBGAO-UHFFFAOYSA-N
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Description

Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclopropyl ring, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe final step often involves the esterification of the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(4-chlorophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
  • Methyl 7-(2-fluorophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Uniqueness

Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c1-25-17(24)12-8-13(9-3-2-4-10(19)7-9)20-15-14(12)16(23)21-18(26)22(15)11-5-6-11/h2-4,7-8,11H,5-6H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELXXJOSHIBGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=O)NC(=S)N2C3CC3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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